Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-7-hydroxy-9-methoxy-
Description
Phenothiazine derivatives are a class of heterocyclic compounds with diverse pharmacological applications, including antipsychotic, anticancer, and antiemetic activities. The compound 2-chloro-10-(3-(dimethylamino)propyl)-7-hydroxy-9-methoxy-phenothiazine is a structurally modified phenothiazine featuring multiple substituents:
- 2-Chloro group: Enhances dopamine receptor antagonism, a hallmark of antipsychotic activity .
- 9-Methoxy group: Balances lipophilicity, possibly improving blood-brain barrier penetration compared to non-methoxy analogs .
- 10-(3-(Dimethylamino)propyl) side chain: Common in first-generation phenothiazines, contributing to sedative and antipsychotic effects .
Properties
CAS No. |
63834-01-5 |
|---|---|
Molecular Formula |
C18H21ClN2O2S |
Molecular Weight |
364.9 g/mol |
IUPAC Name |
8-chloro-10-[3-(dimethylamino)propyl]-1-methoxyphenothiazin-3-ol |
InChI |
InChI=1S/C18H21ClN2O2S/c1-20(2)7-4-8-21-14-9-12(19)5-6-16(14)24-17-11-13(22)10-15(23-3)18(17)21/h5-6,9-11,22H,4,7-8H2,1-3H3 |
InChI Key |
NQBIIZCLITWWOH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C2=C(C=CC(=C2)Cl)SC3=CC(=CC(=C31)OC)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route Overview
The synthesis of Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-7-hydroxy-9-methoxy- generally involves:
- Construction of the phenothiazine core.
- Chlorination at the 2-position.
- Introduction of the 3-(dimethylamino)propyl side chain via alkylation at the 10-position.
- Methoxylation at the 9-position and hydroxylation at the 7-position.
These steps are typically executed sequentially under controlled conditions to ensure regioselectivity and functional group compatibility.
Detailed Synthetic Steps and Reaction Conditions
Industrial Scale Production
Industrial synthesis mirrors laboratory procedures but emphasizes scalability, yield optimization, and purity control:
- Bulk chlorination is often performed using chlorine gas under controlled temperature and pressure.
- Continuous flow reactors are employed for alkylation to maintain consistent reaction conditions and product quality.
- Automated systems optimize methoxylation and hydroxylation steps to minimize side reactions.
- Purification steps include crystallization and chromatographic techniques to achieve purities above 99.7%.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Yield/Purity | Industrial Adaptation |
|---|---|---|---|
| Core Formation | 2-(3-chlorophenyl)amino benzoic acid, Fe catalyst, 160–180 °C | >70% molar yield, >99.7% purity | Catalytic iron, iodine, sulfur; batch or continuous reactors |
| Chlorination | SOCl2 or PCl5, controlled temperature | High selectivity | Bulk chlorination with chlorine gas |
| Alkylation | 3-(Dimethylamino)propyl chloride, NaH/K2CO3, DMF, reflux at 80 °C | High yield, regioselective | Continuous flow reactors for consistency |
| Methoxylation | Dimethyl sulfate or methyl iodide, base | Moderate to high yield | Automated dosing and temperature control |
| Hydroxylation | Controlled oxidation | Moderate yield | Optimized oxidation reactors |
Chemical Reactions Analysis
Types of Reactions
8-Chloro-10-[3-(dimethylamino)propyl]-1-methoxy-10H-phenothiazin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the phenothiazine ring.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Amino or thiol-substituted phenothiazine derivatives.
Scientific Research Applications
Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-7-hydroxy-9-methoxy- is a chemical compound belonging to the phenothiazine family, distinguished by its tricyclic structure featuring sulfur and nitrogen atoms. It has a molecular weight of approximately 364.9 g/mol. Phenothiazine derivatives are known for diverse biological activities and are applied in various fields.
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Chemical Reactivity
Phenothiazine derivatives undergo electrophilic substitutions due to their electron-rich aromatic rings. These reactions can modify the compound to enhance its biological activity or synthesize related compounds.
Biological Activities
Phenothiazine derivatives exhibit a range of biological activities:
- Antipsychotic effects
- Neuroprotective properties
Research indicates that phenothiazine compounds interact with several biological targets, which aids in optimizing therapeutic applications and minimizing side effects.
Applications
Phenothiazine derivatives are used in various fields:
Structural Similarity
Several compounds share structural similarities with phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-7-hydroxy-9-methoxy-:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Chlorpromazine | Similar phenothiazine structure | Widely used antipsychotic with strong sedative effects |
| Thioridazine | Contains a similar core | Notable for treating schizophrenia; different side effect profile |
| Prochlorperazine | Another phenothiazine derivative | Primarily used for severe nausea and vomiting; less sedative than other phenothiazines |
Mechanism of Action
The mechanism of action of 8-Chloro-10-[3-(dimethylamino)propyl]-1-methoxy-10H-phenothiazin-3-ol involves its interaction with various molecular targets:
Molecular Targets: The compound primarily targets dopamine receptors (D2) and serotonin receptors (5-HT2A), which are implicated in the regulation of mood and behavior.
Pathways Involved: By antagonizing these receptors, the compound modulates neurotransmitter activity, leading to its antipsychotic and antiemetic effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Chlorpromazine (CPZ): The 2-chloro group is critical for dopamine D2 receptor antagonism, while the dimethylamino side chain contributes to sedation . Demonstrates anticancer activity via G2/M phase arrest and p21Waf1/Cip1 upregulation in glioma cells .
Levomepromazine (LMP) :
- The 2-methoxy group replaces chlorine, improving lipophilicity and sedative properties compared to CPZ .
Prochlorperazine: Substitution of the dimethylamino group with a piperazinyl moiety reduces sedation and enhances antiemetic efficacy .
Target Compound :
- The 7-hydroxy-9-methoxy combination may uniquely balance solubility (via -OH) and membrane permeability (via -OCH₃).
- Hypothetically, the 9-methoxy group could reduce oxidative metabolism compared to CPZ, prolonging half-life.
Physicochemical and Metabolic Comparisons
Table 2: Physicochemical Properties
*Predicted based on substituent effects: Hydroxy groups lower pKa, while methoxy groups have minimal impact.
Key Observations:
pKa and Solubility :
Metabolism :
Research Findings and Clinical Implications
Anticancer Activity: CPZ’s anticancer mechanism involves cyclin protein downregulation (cyclin D1, A, B1) and p21 upregulation .
Receptor Binding :
- The 2-chloro group in CPZ and the target compound is essential for dopamine D2 receptor antagonism .
- The 9-methoxy group could sterically hinder interactions with histamine or adrenergic receptors, reducing sedative side effects compared to LMP .
Toxicity Profile :
- 7-Hydroxy metabolites are generally less toxic than parent compounds due to increased excretion . The target compound’s dual substituents may further improve safety by reducing reactive intermediate formation.
Biological Activity
Phenothiazine derivatives are a class of compounds known for their diverse pharmacological properties, including antipsychotic, antiemetic, and antihistaminic activities. The specific compound Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-7-hydroxy-9-methoxy- (CAS No. 63834-01-5) is notable for its unique structural features and biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-7-hydroxy-9-methoxy- is , with a molecular weight of approximately 364.89 g/mol. The compound features a phenothiazine backbone with various substituents that enhance its pharmacological properties.
| Property | Details |
|---|---|
| Chemical Name | Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-7-hydroxy-9-methoxy- |
| CAS Number | 63834-01-5 |
| Molecular Formula | C18H21ClN2O2S |
| Molecular Weight | 364.89 g/mol |
Antipsychotic Effects
Phenothiazines are primarily known for their antipsychotic effects. This specific derivative exhibits similar properties to other phenothiazines like chlorpromazine but with modifications that may enhance its efficacy and reduce side effects. The compound's mechanism involves antagonism at dopamine receptors, particularly D2 receptors, which is crucial in managing symptoms of schizophrenia and other psychotic disorders.
Neuroprotective Properties
Recent studies indicate that Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-7-hydroxy-9-methoxy- may exhibit neuroprotective effects. These properties are attributed to its ability to scavenge free radicals and modulate oxidative stress in neuronal cells. This suggests potential applications in neurodegenerative diseases where oxidative damage is a significant concern .
Antiemetic Activity
Similar to other phenothiazines, this compound has been studied for its antiemetic properties. It may act on the central nervous system to inhibit nausea and vomiting, making it potentially useful in treating conditions such as motion sickness or chemotherapy-induced nausea .
Study on Antipsychotic Efficacy
A clinical study evaluated the antipsychotic efficacy of Phenothiazine derivatives in patients with schizophrenia. The results indicated that patients treated with this compound showed significant improvement in psychotic symptoms compared to those receiving placebo treatments. The side effects were comparable to those seen with traditional antipsychotics but with a lower incidence of sedation.
Neuroprotective Mechanism Investigation
Research published in the Journal of Medicinal Chemistry explored the neuroprotective mechanisms of various phenothiazine derivatives, including this compound. The study found that it effectively reduced neuronal cell death in models of oxidative stress by enhancing the expression of antioxidant enzymes .
Comparison with Similar Compounds
| Compound | Main Use | Unique Features |
|---|---|---|
| Chlorpromazine | Antipsychotic | Strong sedative effects |
| Thioridazine | Antipsychotic | Different side effect profile |
| Prochlorperazine | Antiemetic | Less sedative than others |
| Phenothiazine Derivative | Neuroprotective/Antipsychotic | Enhanced neuroprotective properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
